1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene
Description
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4NO2. This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-4-5(8(10,11)12)2-3-6(9)7(4)13(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLOADBJLBCMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Methylbenzotrifluoride
One of the primary routes involves nitration of 3-methylbenzotrifluoride, which introduces the nitro group selectively:
Procedure : A nitration vessel is charged with concentrated nitric acid (98%) cooled to approximately -18°C. Then, 3-methylbenzotrifluoride is added dropwise over about 2 hours while maintaining the temperature between -16°C and -22°C. After completion, the mixture is stirred for an additional 15 minutes, then poured into ice water and extracted with methylene chloride. The organic layer is washed with sodium carbonate solution and the solvent removed under reduced pressure.
Outcome : This process yields a mixture of nitro isomers, including 2-nitro, 4-nitro, 6-nitro, and minor 5-nitro derivatives. The 2-nitro isomer, which corresponds to the target substitution pattern, is obtained in approximately 43% yield in the mixture. The total yield of nitration products is about 127.5 g from 100 g of starting material.
| Parameter | Value |
|---|---|
| Starting material | 3-methylbenzotrifluoride (0.62 mol) |
| Nitrating agent | 98% nitric acid (3.97 mol) |
| Temperature | -16°C to -22°C |
| Reaction time | ~2 hours 30 minutes |
| Product distribution | 43% 2-nitro isomer, 31% 4-nitro isomer, 24% 6-nitro isomer, 1% 5-nitro isomer |
| Yield | 127.5 g nitration products |
Fluorination and Nitration Sequence
Another approach uses ortho-fluorobenzotrifluoride as the starting material, followed by nitration:
Nitration : A mixture of sulfuric acid and nitric acid is prepared and added dropwise to ortho-fluorobenzotrifluoride at 10–20°C over 3 hours with stirring. After completion, the mixture is worked up with water and extracted with dichloromethane. The product, 3-trifluoromethyl-4-fluoronitrobenzene, is obtained with 82% yield and 97.7% purity (GC).
Subsequent transformations : The nitrated product can be further converted through reduction, bromination, and diazotization steps to introduce other substituents or functional groups as needed.
| Parameter | Value |
|---|---|
| Starting material | Ortho-fluorobenzotrifluoride (3.049 mol) |
| Nitrating agents | 98% sulfuric acid (540 mL), 98% nitric acid (144 mL) |
| Temperature | 10–20°C |
| Reaction time | 3 hours (addition), +0.5 hour stirring |
| Yield | 82% (522.8 g) |
| Purity | 97.7% (GC) |
Multi-step Synthesis Involving Bromination and Diazotization
The nitrated fluorobenzotrifluoride derivatives can be transformed into other intermediates by:
- Reduction with hypophosphorous acid.
- Bromination at the methyl position.
- Diazotization to remove amine groups.
- Cyanide substitution to form benzonitriles.
This multi-step approach allows the preparation of related fluorinated compounds and can be adapted to prepare 1-fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene by controlling the sequence and conditions.
Alternative Synthetic Routes via Phenol Derivatives (Research Supplementary Data)
Research literature describes the preparation of related fluorinated nitrobenzene derivatives via nucleophilic aromatic substitution on phenol derivatives:
Starting from 2-bromo-4-methylphenol, the reaction with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene under basic conditions in DMF leads to the formation of the target compound or its analogs.
The reaction is typically performed under inert atmosphere, with potassium carbonate as the base, at elevated temperatures (around 80°C) for several hours.
Workup involves extraction with dichloromethane, drying, and purification by standard methods.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield / Purity |
|---|---|---|---|---|
| Direct Nitration of 3-methylbenzotrifluoride | Nitration at low temp (-16 to -22°C) | Simple, direct nitration | Mixture of isomers, requires separation | 43% target isomer in mixture |
| Nitration of ortho-fluorobenzotrifluoride | Nitration with mixed acids at 10–20°C | High yield and purity | Multi-step for further modification | 82% yield, 97.7% purity |
| Multi-step bromination/diazotization | Reduction, bromination, diazotization, cyanide substitution | Versatile for derivative synthesis | Longer synthesis, more steps | Variable (e.g., 54% for nitrile) |
| Nucleophilic substitution on phenol derivatives | Reaction with fluoronitrobenzene under basic conditions | Mild conditions, selective substitution | Requires specific phenol precursors | Not specified, high purity reported |
Research Findings and Notes
Temperature control during nitration is critical to favor the formation of the desired 2-nitro isomer and minimize side products.
Use of mixed acid nitration (sulfuric and nitric acid) provides better control and higher purity compared to nitric acid alone.
The presence of the trifluoromethyl group influences the regioselectivity of nitration due to its strong electron-withdrawing effect, favoring nitration ortho and para to the methyl group.
Subsequent functional group transformations (reduction, bromination, diazotization) allow the synthesis of a variety of fluorinated aromatic compounds related to the target molecule.
Nucleophilic aromatic substitution on fluoronitrobenzene derivatives provides an alternative route under milder conditions, suitable for sensitive substrates.
Chemical Reactions Analysis
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine atom with a hydroxyl group using sodium hydroxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and potassium permanganate. The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and carboxylic acids .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups enable its use in the development of pharmaceuticals and agrochemicals. The presence of fluorine and nitro groups enhances the reactivity and stability of the synthesized products, making them suitable for further modifications and applications in drug design.
Table 1: Key Reactions Involving 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene
| Reaction Type | Description |
|---|---|
| Nitration | Introduction of additional nitro groups for creating more complex derivatives. |
| Reduction | Reduction of the nitro group to an amino group using palladium catalysts. |
| Substitution | Nucleophilic substitution reactions replacing fluorine with hydroxyl or other groups. |
| Oxidation | Oxidation of the methyl group to form carboxylic acids. |
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that derivatives of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene exhibit potential biological activities, particularly antimicrobial and anticancer effects. The compound's ability to penetrate biological membranes due to its lipophilicity enhances its effectiveness against various pathogens and cancer cell lines .
Case Study: Anticancer Activity
In studies involving similar compounds, significant cytotoxicity was observed against various cancer cell lines. For instance, one study demonstrated that treatment with related compounds accelerated apoptosis in MCF cell lines, indicating potential mechanisms for tumor growth suppression.
Table 2: Biological Activity Overview
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines |
Industrial Applications
Dyes and Pigments Production
Due to its unique chemical structure, 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is also utilized in the production of specialty chemicals such as dyes and pigments. The trifluoromethyl group imparts distinct color properties that are advantageous in various industrial applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is crucial for optimizing its applications. The arrangement of functional groups plays a significant role in determining the compound's reactivity and biological activity.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Nitro group at position 2 | Different reactivity profile |
| 1-Fluoro-3-nitrobenzene | No trifluoromethyl group | Lacks enhanced lipophilicity |
| 1-Methyl-3-nitrobenzene | Methyl instead of trifluoromethyl | Less stability compared to trifluoromethyl derivatives |
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
2-Fluoro-1-nitro-3-(trifluoromethyl)benzene: This compound has a similar structure but with the nitro group in a different position, which can lead to different chemical reactivity and biological activity.
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene:
The uniqueness of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its unique combination of functional groups, including a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound, with the molecular formula and a molecular weight of 223.12 g/mol, possesses distinct chemical properties that enhance its biological activity and potential applications in pharmaceuticals and agrochemicals.
The biological activity of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene is primarily attributed to its interactions with various biomolecules. The trifluoromethyl group enhances membrane permeability, facilitating cellular entry. Additionally, the nitro group can participate in redox reactions, influencing various cellular processes. Research indicates that this compound may interact with specific enzymes and receptors, although detailed mechanisms remain under investigation.
Potential Applications
Given its unique structural attributes, 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene has potential applications in several fields:
- Pharmaceuticals : Its lipophilicity and stability make it a candidate for drug development.
- Agrochemicals : The compound's properties may enhance the efficacy of pesticides and herbicides.
Structure-Activity Relationship (SAR)
The structure of 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene allows for diverse interactions with biological systems. The following table summarizes similar compounds and their attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Nitro group at position 2 | Different substitution pattern affects reactivity |
| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | Nitro group at position 4 | Variation in electron-withdrawing effects |
| 1-Fluoro-3-nitrobenzene | No trifluoromethyl group | Lacks enhanced lipophilicity |
| 1-Methyl-3-nitrobenzene | Methyl instead of trifluoromethyl | Less stability compared to trifluoromethyl derivatives |
This comparison highlights how the specific arrangement of functional groups in 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene imparts distinct chemical and biological properties.
Anti-Cancer Activity
Recent studies have explored the anti-cancer potential of compounds similar to 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, flow cytometry indicated that treatment accelerated apoptosis in MCF cell lines, suggesting a mechanism for tumor growth suppression in vivo .
Antibacterial Properties
Another research avenue investigated the antibacterial properties of fluorinated benzene derivatives. A related compound exhibited strong antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .
Q & A
What are the key synthetic challenges in preparing 1-Fluoro-3-methyl-2-nitro-4-(trifluoromethyl)benzene, and how can regioselectivity be controlled?
Level: Advanced
Methodological Answer:
Synthesis requires precise control over substituent positioning. The compound’s nitro (-NO₂) and trifluoromethyl (-CF₃) groups are meta-directing, while fluorine (-F) is ortho/para-directing. To achieve the desired 1-fluoro-3-methyl-2-nitro-4-CF₃ arrangement:
Precursor Selection : Start with 3-methyl-4-(trifluoromethyl)benzene. Fluorination via Balz-Schiemann reaction (using diazonium salts) ensures fluorine incorporation at position 1.
Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at position 2, leveraging steric hindrance from the methyl group.
Regioselectivity Validation : Monitor via HPLC and ¹⁹F NMR to confirm absence of byproducts like 1-fluoro-4-nitro isomers. Computational modeling (DFT) can predict electrophilic attack sites based on substituent electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
